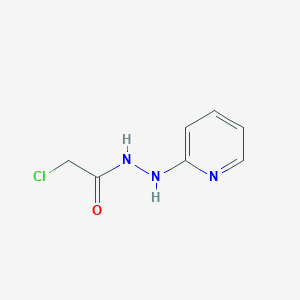

2-chloro-N'-(pyridin-2-yl)acetohydrazide

概要

説明

2-chloro-N’-(pyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloro group, a pyridinyl ring, and an acetohydrazide moiety

作用機序

Target of Action

It’s worth noting that similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen synthesis.

Mode of Action

Based on the inhibition of collagen prolyl-4-hydroxylase by similar compounds , it can be hypothesized that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might interact with this enzyme, thereby affecting collagen synthesis.

Biochemical Pathways

Given the potential inhibition of collagen prolyl-4-hydroxylase , it can be inferred that the compound may impact the collagen synthesis pathway.

Result of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might have a similar effect, potentially leading to a reduction in collagen synthesis.

準備方法

The synthesis of 2-chloro-N’-(pyridin-2-yl)acetohydrazide typically involves the reaction of 2-chloropyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities.

化学反応の分析

2-chloro-N’-(pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the significant applications of 2-chloro-N'-(pyridin-2-yl)acetohydrazide is in the development of antimicrobial agents. Research has shown that derivatives of pyridine-based hydrazides exhibit promising antimicrobial properties against various bacterial strains. For instance, studies involving N-substituted pyridine hydrazides have demonstrated effective inhibition of bacterial growth, suggesting potential for developing new antibiotics .

1.2 Anti-inflammatory and Analgesic Properties

Recent studies have investigated the anti-inflammatory and analgesic effects of metal complexes derived from hydrazides similar to this compound. For example, copper(II) and zinc(II) complexes were synthesized and tested for their efficacy in reducing inflammation in animal models. These complexes showed significant anti-inflammatory effects comparable to established drugs like piroxicam, indicating the therapeutic potential of such compounds .

Agricultural Applications

2.1 Pesticides and Herbicides

The compound's structure allows it to be a precursor for synthesizing various agrochemicals, including pesticides and herbicides. Pyridine derivatives are often utilized in the formulation of insecticides and fungicides due to their ability to disrupt biochemical pathways in pests. For instance, compounds derived from pyridine are key ingredients in commercial products like chlorpyrifos, which is widely used for pest control .

2.2 Fungicidal Properties

Research has indicated that certain pyridine-based compounds possess fungicidal activity, making them suitable candidates for agricultural applications. The synthesis of this compound could lead to new formulations that effectively combat fungal pathogens affecting crops .

Material Science Applications

3.1 Coordination Chemistry

The complexation behavior of this compound with transition metals can be explored for developing new materials with unique properties. Studies have shown that such complexes can exhibit interesting magnetic and electronic properties, which are valuable in designing advanced materials for electronic applications .

3.2 Fluorescent Materials

Recent advancements have highlighted the potential of pyridine derivatives in creating fluorescent materials. The incorporation of this compound into polymer matrices could lead to new fluorescent sensors or light-emitting devices due to its favorable photophysical properties .

Case Studies and Experimental Data

類似化合物との比較

2-chloro-N’-(pyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

2-chloropyridine: A precursor in the synthesis of 2-chloro-N’-(pyridin-2-yl)acetohydrazide, known for its use in the synthesis of various pharmaceuticals.

Pyridine derivatives: Compounds with similar pyridinyl rings that exhibit a range of biological activities and industrial applications.

The uniqueness of 2-chloro-N’-(pyridin-2-yl)acetohydrazide lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and development.

生物活性

2-Chloro-N'-(pyridin-2-yl)acetohydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 871217-48-0

- Molecular Formula: C_8H_9ClN_4O

- Molecular Weight: 200.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's hydrazide functional group allows it to form complexes with metal ions, which can enhance its biological efficacy. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction: Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Activity: Its structural features enable it to disrupt bacterial cell wall synthesis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Lines Tested:

- AGS (gastric adenocarcinoma)

- SW174 (colorectal cancer)

- Efficacy:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Tested Strains:

- Gram-positive: Staphylococcus aureus

- Gram-negative: Escherichia coli, Pseudomonas aeruginosa

- Results:

Study on Antitumor Potential

A study by Fekri et al. highlighted the synthesis of hydrazide-hydrazone derivatives, including compounds similar to this compound, which exhibited enhanced anticancer activity compared to their corresponding ligands. The Cu(II) complex derived from these compounds was particularly noted for its cytotoxic effects on cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets, including enzymes associated with cancer progression. These studies suggest a strong interaction between the compound and the active sites of targeted enzymes, indicating potential for therapeutic application .

Data Tables

特性

IUPAC Name |

2-chloro-N'-pyridin-2-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-7(12)11-10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVWXZQWYUOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-48-0 | |

| Record name | 2-chloro-N'-(pyridin-2-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。